molecular formula C27H26O3 B1668750 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid CAS No. 107430-66-0

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid

Cat. No. B1668750
CAS RN: 107430-66-0
M. Wt: 398.5 g/mol
InChI Key: VCQGNUWOMLYNNG-PSAKPEQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid” is a compound with the molecular formula C27H26O3 . It is also known by the synonyms CD 1530, CD1530, and CD-1530 . The compound is a member of naphthalenes and benzenes .


Molecular Structure Analysis

The compound has a complex structure that includes a tricyclo[3.3.1.13,7]dec-1-yl group attached to a naphthalenyl group, which is further attached to a benzoic acid group . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 398.5 g/mol . It has a XLogP3-AA value of 7.4, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It is soluble in DCM, toluene, and THF, but insoluble in water .

Scientific Research Applications

Biological Activities and Therapeutic Potential

Research has highlighted the significant biological activities of compounds structurally similar to 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, particularly prenylated caged xanthones. These compounds, often derived from the Garcinia genus, have shown various biological activities such as anticancer, anti-HIV, antibacterial, anti-inflammatory, and neurotrophic effects. Gambogic acid, a prominent member of this group, is specifically noted for its potential as an antitumor agent, with ongoing studies focusing on its structure-activity relationship and apoptosis-induced cytotoxic mechanisms. Its analogues have shown efficacy against specific liver cancers, like cholangiocarcinoma, highlighting the potential therapeutic applications of these compounds (Anantachoke et al., 2012).

Environmental and Biochemical Implications

Compounds with structural similarities to this compound, particularly polycyclic aromatic hydrocarbons (PAHs), have been extensively studied due to their environmental persistence and potential toxicity. Microbial degradation has been identified as a primary method for the ecological recovery of PAH-contaminated sites. In-depth understanding of microbial catabolism of these compounds could inform bioremediation strategies for contaminated environments (Peng et al., 2008).

Mechanism of Action

Target of Action

The primary target of 4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid, also known as CD1530, is the retinoic acid receptor RARγ . This receptor is part of the nuclear receptor family of intracellular transcription factors and plays a crucial role in regulating gene expression.

Mode of Action

CD1530 acts as a potent and selective agonist of the RARγ receptor . It binds to the receptor with a Kd value of 150 nM, indicating a high affinity. The binding of CD1530 to RARγ triggers a conformational change in the receptor, allowing it to interact with specific DNA sequences known as retinoic acid response elements (RAREs). This interaction leads to the modulation of gene expression.

Pharmacokinetics

The compound is soluble in dmso at 20 mg/ml , suggesting it may have good bioavailability

Result of Action

CD1530 has been shown to have several effects at the molecular and cellular levels. For instance, it has been found to preserve human tendon stem cell characteristics and promote repair of injured skeletal muscle . Additionally, when used in combination with bexarotene, CD1530 has been shown to inhibit oral carcinogenesis .

Action Environment

Its stability could be affected by storage conditions, with the recommended storage temperature being 2-8°C .

Biochemical Analysis

Biochemical Properties

4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid is a potent and selective agonist of the retinoic acid receptor RARγ, with Kd values of 150 nM for RARγ, 1,500 nM for RARβ, and 2,750 nM for RARα . This compound interacts with retinoic acid receptors, which are nuclear hormone receptors involved in regulating gene expression. The interaction between this compound and these receptors leads to the modulation of various biochemical pathways, influencing cellular differentiation, proliferation, and apoptosis.

Cellular Effects

This compound has been shown to preserve human tendon stem cell characteristics and promote the repair of injured skeletal muscle . It also plays a role in inhibiting oral carcinogenesis when used in combination with bexarotene . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating retinoic acid receptors, leading to changes in cellular function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to retinoic acid receptors, particularly RARγ . This binding leads to the activation of these receptors, which then regulate the transcription of target genes involved in cellular differentiation, proliferation, and apoptosis. The compound’s selective agonist activity towards RARγ makes it a valuable tool for studying the specific roles of this receptor in various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, allowing for sustained modulation of retinoic acid receptor activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates retinoic acid receptors without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications. Studies have shown that the compound can preserve tendon stem cell characteristics and promote muscle repair at optimal dosages .

Metabolic Pathways

This compound is involved in metabolic pathways regulated by retinoic acid receptors. The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . Its role in these pathways contributes to its effects on cellular differentiation, proliferation, and apoptosis, making it a valuable tool for studying metabolic regulation in various biological contexts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on retinoic acid receptors The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its proper function and activity

properties

IUPAC Name

4-[7-(1-adamantyl)-6-hydroxynaphthalen-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O3/c28-25-12-22-6-5-21(19-1-3-20(4-2-19)26(29)30)10-23(22)11-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQGNUWOMLYNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=C5C=CC(=CC5=C4)C6=CC=C(C=C6)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60433279
Record name CD 1530
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107430-66-0
Record name CD 1530
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60433279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.